molecular formula C8H13Cl2N3 B1396372 5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride CAS No. 1332529-25-5

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Cat. No. B1396372
M. Wt: 222.11 g/mol
InChI Key: QDBSSWJYOFRDNO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 . It is a yellow solid and has a molecular weight of 222.11 g/mol.


Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is characterized by a five-membered pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a yellow solid . It has a molecular weight of 222.11 g/mol.

Scientific Research Applications

OLED Applications

5-(Pyrrolidin-2-yl)pyrimidine derivatives have been utilized in the synthesis of heteroleptic Ir(III) metal complexes for OLED applications. These complexes, due to their specific structural properties, exhibit high quantum yields and are used in fabricating high-performance sky-blue- and white-emitting OLEDs. The coordination arrangement around the Ir(III) metal element and the relationship between emission color and the position of nitrogen atoms in the pyrimidine fragment are crucial for their photophysical properties (Chang et al., 2013).

Synthesis and Mass Spectrometry

Reactions of trichloropyrimidine with pyridine derivatives, including 5-(Pyrrolidin-2-yl)pyrimidine, have been studied, leading to the formation of tricationic pyrimidines. These compounds were characterized using techniques like ESIMS and FABMS, providing insights into the molecular structure and the potential for further chemical applications (Venkatachalam et al., 2002).

Chemical Synthesis

Various synthetic pathways involving 5-(Pyrrolidin-2-yl)pyrimidine have been developed, leading to the formation of novel compounds. These include the synthesis of 1′-aza-C-nucleosides and a series of functionalized pyrimidine-2,4(1H,3H)-diones. Such synthetic processes often utilize multicomponent reactions and explore different chemical conditions to achieve desired products (Filichev & Pedersen, 2001; Brahmachari et al., 2020).

Biological Activity

5-(Pyrrolidin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives with plant growth stimulating effects have been identified, indicating the potential for agricultural applications. Additionally, methods for synthesizing these compounds have been explored, providing a basis for further pharmaceutical research (Pivazyan et al., 2019).

Safety And Hazards

The safety data sheet for 5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-pyrrolidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-8(11-3-1)7-4-9-6-10-5-7;;/h4-6,8,11H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSSWJYOFRDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
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5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
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5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
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5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

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